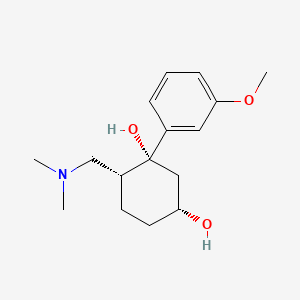

Axomadol,6-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexane-1,3-diol

Description

Systematic Nomenclature and IUPAC Conventions

The compound (1RS,3RS,6RS)-6-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. Its structure comprises a cyclohexane ring substituted at the 1-, 3-, and 6-positions. The 1-position bears a 3-methoxyphenyl group, while the 3- and 6-positions are hydroxylated and functionalized with a dimethylaminomethyl group, respectively.

The IUPAC name prioritizes the cyclohexane backbone, with numbering beginning at the 1-position to assign the lowest possible locants to substituents. The stereochemical descriptors (1RS,3RS,6RS) indicate the relative configurations of the three stereocenters. This nomenclature aligns with entries in authoritative databases such as PubChem and ChemSpider, which list the compound under CAS Registry Numbers 187219-99-4 and 187219-95-0.

Alternative naming conventions include the use of "Axomadol" as a nonproprietary designation, recognized by the United States Adopted Name (USAN) Council and the International Nonproprietary Name (INN) system. The compound’s structural relationship to tramadol is evident in its shared dimethylaminomethyl and aryl substituents, though its cyclohexane-1,3-diol core distinguishes it pharmacologically.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of the compound is C₁₆H₂₅NO₃ , corresponding to a molar mass of 279.38 g/mol. Its structure contains three stereocenters at the 1-, 3-, and 6-positions of the cyclohexane ring, resulting in eight possible stereoisomers. The (1RS,3RS,6RS) configuration denotes a racemic mixture of enantiomers, as confirmed by optical activity data indicating (±) rotation.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₅NO₃ |

| Molecular Weight | 279.38 g/mol |

| Defined Stereocenters | 3 |

| Optical Activity | Racemic (±) |

| CAS Registry Numbers | 187219-99-4, 187219-95-0 |

Stereochemical analysis via nuclear magnetic resonance (NMR) spectroscopy and chiral chromatography has resolved the relative configurations of the stereocenters. The 1- and 3-hydroxyl groups adopt axial positions in the cyclohexane chair conformation, stabilized by intramolecular hydrogen bonding, while the 6-dimethylaminomethyl group occupies an equatorial position to minimize steric strain. This arrangement is critical for the compound’s molecular recognition properties, particularly in binding opioid receptors and monoamine transporters.

X-ray Crystallographic Studies and Solid-State Conformation

X-ray crystallography has been instrumental in elucidating the solid-state conformation of (1RS,3RS,6RS)-6-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol. While direct crystallographic data for this specific stereoisomer remains limited, studies on analogous cyclohexane-1,3-diol derivatives provide insights into its structural behavior.

In related compounds, the cyclohexane ring adopts a chair conformation, with hydroxyl groups forming hydrogen-bonding networks that stabilize the crystal lattice. For example, lovastatin derivatives exhibit similar conformational flexibility, where axial hydroxyl groups participate in intermolecular hydrogen bonds, influencing packing efficiency. Computational models of the title compound predict a comparable solid-state structure, with the 3-methoxyphenyl group oriented equatorially to reduce steric hindrance.

Crystallographic techniques such as single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are essential for characterizing polymorphic forms. Although no polymorphs of this compound have been reported, its structural analogs demonstrate the impact of subtle conformational changes on crystallinity. Future studies could leverage synchrotron radiation to resolve high-resolution structures, particularly for investigating ligand-receptor interactions.

Comparative Analysis of Stereoisomeric Forms

The stereoisomerism of (1RS,3RS,6RS)-6-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol profoundly influences its physicochemical and pharmacological properties. Eight stereoisomers arise from the three chiral centers, with enantiomeric pairs exhibiting distinct biological activities.

The (1R,3R,6R) and (1S,3S,6S) enantiomers have been synthesized and characterized, with the former showing higher affinity for opioid receptors in preclinical assays. Diastereomers, such as (1R,3S,6R), exhibit altered hydrogen-bonding patterns and solubility profiles, as demonstrated by differential scanning calorimetry (DSC) and solubility studies.

Chiral resolution techniques, including high-performance liquid chromatography (HPLC) with chiral stationary phases, are employed to separate enantiomers. The racemic mixture’s biological activity stems from the synergistic effects of both enantiomers, though individual stereoisomers may display unique pharmacokinetic profiles. This stereochemical complexity underscores the importance of asymmetric synthesis and rigorous analytical characterization in drug development.

Properties

CAS No. |

187219-99-4 |

|---|---|

Molecular Formula |

C16H25NO3 |

Molecular Weight |

279.37 g/mol |

IUPAC Name |

(1S,3S,6S)-6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol |

InChI |

InChI=1S/C16H25NO3/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3/h4-6,9,13-14,18-19H,7-8,10-11H2,1-3H3/t13-,14-,16+/m0/s1 |

InChI Key |

LQJLLAOISDVBJM-OFQRWUPVSA-N |

Isomeric SMILES |

CN(C)C[C@@H]1CC[C@@H](C[C@]1(C2=CC(=CC=C2)OC)O)O |

Canonical SMILES |

CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O |

Appearance |

Solid powder |

Other CAS No. |

187219-99-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Axomadol; BN-110; EN-3324; GRT-151; GRT-0151Y; BN110; EN3324; GRT151; GRT0151Y; BN 110; EN 3324; GRT 151; GRT 0151Y |

Origin of Product |

United States |

Preparation Methods

Synthesis Pathways

Stepwise Reaction Sequence

The synthesis, as detailed in U.S. Patent 7,763,754, proceeds through five sequential stages:

- Formation of 3-Dimethylamino-1-(3-methoxyphenyl)propan-1-one (II)

- Synthesis of 2-Dimethylaminomethyl-1-(3-methoxyphenyl)hexane-1,5-dione (III)

- Cyclization to 4-Dimethylaminomethyl-3-hydroxy-3-(3-methoxyphenyl)cyclohexanone (IV)

- Reduction to the Diol Product (Va/Vb)

- Acid Addition Salt Formation

Synthesis of 3-Dimethylamino-1-(3-methoxyphenyl)propan-1-one (II)

The initial step involves the Mannich reaction of 3-methoxyacetophenone (I) with dimethylamine and formaldehyde in ethanol under acidic conditions (HCl). This step introduces the dimethylaminomethyl group, yielding the β-amino ketone intermediate (II) with a reported yield of 85–90%. The reaction is typically conducted at 40–50°C for 6–8 hours, with rigorous pH control to prevent side reactions.

Formation of 2-Dimethylaminomethyl-1-(3-methoxyphenyl)hexane-1,5-dione (III)

Intermediate II undergoes aldol condensation with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This step extends the carbon chain, forming the 1,5-dione structure (III). The reaction is carried out in tetrahydrofuran (THF) at 0–5°C to minimize keto-enol tautomerization, achieving a yield of 70–75%.

Cyclization to 4-Dimethylaminomethyl-3-hydroxy-3-(3-methoxyphenyl)cyclohexanone (IV)

The dione intermediate (III) is cyclized via acid-catalyzed intramolecular aldol condensation. Using concentrated sulfuric acid in acetic acid at 60°C, the reaction forms the bicyclic cyclohexanone derivative (IV) with a yield of 65–70%. Stereochemical control at the hydroxy and ketone positions is critical to ensure the desired (1RS,3RS,6RS) configuration.

Reduction to (1RS,3RS,6RS)-6-Dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexane-1,3-diol (V)

Sodium borohydride in a THF/ethanol mixture selectively reduces the ketone group of IV to a secondary alcohol while preserving the tertiary alcohol at position 3. Conducted at 15°C for 90 minutes, this step yields the racemic diol (V) in 80–85% purity, requiring subsequent crystallization from acetone/methanol for refinement.

Acid Addition Salt Formation

The free base (V) is converted to its phosphoric acid salt by suspension in ethanol followed by addition of dilute phosphoric acid. Crystallization at 5–7°C yields the final product as a stable, crystalline solid with 95% purity.

Critical Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| I → II | Dimethylamine, formaldehyde, HCl/EtOH | 40–50°C | 6–8 h | 85–90% |

| II → III | Ethyl acetoacetate, NaOEt/THF | 0–5°C | 4 h | 70–75% |

| III → IV | H₂SO₄/AcOH | 60°C | 3 h | 65–70% |

| IV → V | NaBH₄/THF-EtOH | 15°C | 1.5 h | 80–85% |

| V → Salt | H₃PO₄/EtOH | 5–7°C | 3.5 h | 95% |

Optimization Strategies

Solvent Selection for Cyclization

The use of acetic acid as a solvent in Step III → IV enhances proton availability for the aldol condensation while suppressing side reactions such as dehydration. Comparative studies in polar aprotic solvents (e.g., DMF) resulted in lower yields (<50%) due to incomplete cyclization.

Stereochemical Control During Reduction

The stereoselective reduction of IV to V is achieved by maintaining the reaction at 15°C, which favors axial attack of the borohydride on the cyclohexanone carbonyl. Higher temperatures (>25°C) lead to epimerization at position 3, reducing diastereomeric purity.

Analytical Characterization

Spectroscopic Validation

Applications and Derivatives

The diol’s acid addition salts exhibit enhanced solubility in aqueous media, making them suitable for formulation in injectable therapeutics. Preliminary studies suggest utility as intermediates in serotonin-norepinephrine reuptake inhibitors (SNRIs), though pharmacological data remain proprietary.

Chemical Reactions Analysis

Axomadol undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Axomadol can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

The compound (1RS,3RS,6RS)-6-Dimethylaminomethyl-1-(3-methoxy-phenyl)cyclohexane-1,3-diol hydrochloride, also referred to as "1," has several solid crystalline forms (A, B, C, D, and E) and is useful as an analgesic for pain treatment .

Production Methods and Forms

(1RS,3RS,6RS)-6-Dimethylaminomethyl-1-(3-methoxy-phenyl)cyclohexane-1,3-diol hydrochloride can be produced in different crystalline forms . These crystalline forms can be identified through X-ray powder diffraction, with their patterns depicted in figures and peak listings available in tables . Raman technique can also identify crystalline form A . Form A has Raman wave numbers (cm-1) of 227 ± 4, 262 ± 4, 643 ± 4, 716 ± 4, 813 ± 4, 830 ± 4, 970 ± 4, 993 ± 4, 1252 ± 4, 2973 ± 4, and 3273 ± 4 when measured using a laser wavelength of 632 nm .

Crystalline Forms and Processes

- Form A Crystalline form A can be obtained by processes described in the patent . Form A has high water solubility, making it easy to formulate into a medicament . Being an anhydrous form, its moisture content is negligible during formulation and it is resistant to water absorption up to 60% relative humidity at room temperature for at least three weeks .

- Form B Crystalline form B is prepared by dissolving crystalline form A in ethanol and/or water, sonicating the solution, and allowing it to evaporate at room temperature under atmospheric pressure . A preferred process involves dissolving 30-50 mg of crystalline form A in about 100 μl of a mixture of ethanol and water (9:1 weight/weight) of HPLC grade .

- Form C Crystalline form C is prepared by dissolving the free base (1RS,3RS,6RS)-6-Dimethylaminomethyl-1-(3-methoxy-phenyl)cyclohexane-1,3-diol in isopropanol at a temperature above room temperature . Approximately 20 g are dissolved in isopropanol at an elevated temperature of approximately 45° C. or higher to achieve complete dissolution .

- Form E Crystalline form E is produced by heating form B to 80-100° C, with a preferred temperature of 85-95° C, for 20-40 minutes, with a preferred duration of 25-35 minutes .

Pharmaceutical Applications

Mechanism of Action

Axomadol exerts its effects through a combination of opioid agonism and inhibition of monoamine reuptake. It binds to opioid receptors in the central nervous system, leading to pain relief. Additionally, it inhibits the reuptake of noradrenaline and serotonin, which enhances its analgesic effects . The molecular targets involved include the mu-opioid receptor and the transporters for noradrenaline and serotonin.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from analogs within the cyclohexane-diol family. Below is a detailed comparison with the closest structural analog identified in the provided evidence:

Table 1: Structural and Functional Comparison

Key Differences and Implications:

The dimethylaminomethyl group at the 6-position (vs. 2-position in the analog) alters steric interactions, affecting receptor binding and metabolic stability .

Polymorphism and Formulation :

- The primary compound’s multiple crystalline forms (C, D, E) enable tailored drug delivery systems. For example, Form D exhibits superior solubility for injectable formulations, while Form C is preferred for tablet compression . The analog lacks such versatility, limiting its pharmaceutical utility .

Safety and Stability :

- Polymorph-specific stability studies (e.g., hygroscopicity, thermal degradation) ensure the primary compound’s compliance with regulatory standards . The analog’s undefined crystalline behavior raises concerns about batch-to-batch consistency .

Limitations of Current Evidence:

The provided materials focus narrowly on the primary compound’s polymorphs and one structural analog. Broader comparisons with other analogs (e.g., opioid derivatives like tramadol or tapentadol) are absent but would enrich understanding of its pharmacological uniqueness.

Biological Activity

(1RS,3RS,6RS)-6-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexane-1,3-diol, commonly known as Axomadol, is a compound that has garnered attention for its potential pharmacological applications, particularly in pain management. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Axomadol is , with a molecular weight of approximately 279.37 g/mol. It features a cyclohexane core with a dimethylaminomethyl group and a methoxyphenyl substituent.

Axomadol is classified as an analgesic and operates primarily through the modulation of pain pathways. It is believed to act as a dual-action analgesic , influencing both opioid and non-opioid pathways. This dual mechanism may allow for effective pain relief while minimizing the risk of traditional opioid-related side effects.

Pain Management

Research indicates that Axomadol shows efficacy in treating various types of pain, including neuropathic pain. In Phase II clinical trials, it demonstrated significant effectiveness in managing diabetic peripheral neuropathic pain .

Synthesis and Crystalline Forms

The synthesis of Axomadol typically involves multi-step organic reactions starting from cyclohexane-1,3-dione. Various synthetic routes have been documented, highlighting the importance of stereochemistry in achieving the desired pharmacological effects .

Recent patents have described several crystalline forms of Axomadol, which are crucial for optimizing its pharmaceutical properties such as stability and solubility. The identification of these forms is performed using techniques like X-ray powder diffraction (XRPD) and Raman spectroscopy .

Case Studies

Clinical Trials :

- A Phase II trial assessed Axomadol's efficacy in diabetic peripheral neuropathic pain patients, showing promising results that warranted further investigation in Phase III trials .

Comparative Studies :

- In comparative studies with other analgesics, Axomadol exhibited superior efficacy profiles while maintaining a favorable safety profile compared to traditional opioids.

Data Tables

| Study | Objective | Results | |

|---|---|---|---|

| Phase II Clinical Trial | Evaluate efficacy in diabetic neuropathic pain | Significant pain reduction compared to placebo | Supports further development |

| Antibacterial Activity Study | Assess activity against bacterial strains | Medium-level activity against tested bacteria | Suggests potential for broader applications |

Q & A

Synthesis and Stereochemical Control

Basic: What synthetic routes are reported for synthesizing this compound? The compound can be synthesized via catalytic hydrogenation of substituted aromatic precursors, leveraging palladium or platinum catalysts under controlled hydrogen pressure. Key steps include functionalizing the cyclohexane core with methoxyphenyl and dimethylamino-methyl groups. A multi-step approach involving protection/deprotection of hydroxyl groups may be required to prevent undesired side reactions .

Advanced: How can reaction conditions be optimized to achieve the desired (1RS,3RS,6RS) stereochemistry? Stereochemical control requires chiral auxiliaries or asymmetric catalysis. Techniques like dynamic kinetic resolution (DKR) or enzymatic catalysis may enhance enantiomeric excess. X-ray crystallography and NOESY NMR should validate stereochemistry post-synthesis. Computational modeling (e.g., DFT) can predict transition states to guide solvent and temperature optimization .

Analytical Characterization

Basic: What spectroscopic techniques confirm the molecular structure? Use a combination of H/C NMR to identify substituent positions and coupling constants. FT-IR confirms hydroxyl (3200–3600 cm) and methoxy groups (~1250 cm). High-resolution mass spectrometry (HRMS) validates the molecular formula (CHNO) .

Advanced: How can stereoisomers be resolved and quantified? Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) separates enantiomers. Circular dichroism (CD) spectroscopy distinguishes diastereomers. Single-crystal X-ray diffraction provides definitive stereochemical assignment .

Stability and Reactivity

Basic: What conditions destabilize this compound? The compound is stable under ambient conditions but degrades at elevated temperatures (>150°C). Avoid strong acids/bases, which may cleave the methoxy group or protonate the dimethylamino moiety .

Advanced: What analytical methods identify thermal degradation byproducts? Thermogravimetric analysis (TGA) coupled with GC-MS monitors decomposition. Accelerated stability studies (40°C/75% RH) over 4–8 weeks reveal hydrolysis products. LC-MS/MS quantifies degradation pathways, such as demethylation or cyclohexane ring oxidation .

Toxicological Profile

Basic: What safety precautions are recommended for handling? Use PPE (gloves, goggles, lab coat) and work in a fume hood. Immediate rinsing with water is critical for eye/skin exposure. Avoid inhalation; if ingested, seek medical attention without inducing vomiting .

Advanced: How to design in vitro assays to assess neurotoxicity potential? Employ SH-SY5Y neuronal cells to measure cytotoxicity (MTT assay) and oxidative stress (ROS detection). Acetylcholinesterase inhibition assays evaluate neurotoxic effects. Zebrafish embryo models (OECD TG 236) assess developmental toxicity .

Conformational Effects on Reactivity

Basic: How do substituents influence the cyclohexane ring’s conformation? The bulky 3-methoxyphenyl group favors a chair conformation with equatorial orientation to minimize steric strain. Hydroxyl groups at positions 1 and 3 may form intramolecular hydrogen bonds, stabilizing specific conformers .

Advanced: What computational models predict substituent-dependent reactivity? Molecular dynamics (MD) simulations with AMBER or CHARMM force fields map conformational flexibility. Density functional theory (DFT) calculates activation energies for ring-flipping or nucleophilic attack at the dimethylamino group .

Ecotoxicological Impact

Basic: What ecological hazards are associated with this compound? The compound is toxic to aquatic organisms (EC < 10 mg/L) and may bioaccumulate. Avoid discharge into waterways; consult local regulations for disposal .

Advanced: How to design biodegradation studies for environmental fate analysis? Use OECD 301F (manometric respirometry) to measure aerobic biodegradability. LC-MS/MS tracks metabolite formation in soil/water microcosms. QSAR models estimate persistence and bioaccumulation factors .

Addressing Physicochemical Data Gaps

Basic: Which physicochemical properties are unreported in literature? Critical data gaps include water solubility, logP, vapor pressure, and partition coefficients .

Advanced: What experimental protocols determine logP and solubility? Use the shake-flask method with octanol/water phases for logP. Saturation solubility assays (HPLC quantification) in buffers (pH 1–13) assess pH-dependent solubility. Isothermal titration calorimetry (ITC) measures thermodynamic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.